N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide
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Overview
Description
N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide is a complex organic compound with a unique structure that includes benzylamino, nitrophenyl, and tert-butylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the benzylamino moiety.
Scientific Research Applications
N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The benzylamino and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-5-bromo-2-furamide
- N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-5-chloro-2-furamide
Uniqueness
N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications.
Properties
Molecular Formula |
C27H27N3O4 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C27H27N3O4/c1-27(2,3)22-14-12-21(13-15-22)25(31)29-24(17-20-10-7-11-23(16-20)30(33)34)26(32)28-18-19-8-5-4-6-9-19/h4-17H,18H2,1-3H3,(H,28,32)(H,29,31) |
InChI Key |
XVLSYRLIMYCNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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